molecular formula C20H20ClNO2 B5350242 4-(4-allylbenzoyl)-2-(4-chlorophenyl)morpholine

4-(4-allylbenzoyl)-2-(4-chlorophenyl)morpholine

Cat. No. B5350242
M. Wt: 341.8 g/mol
InChI Key: DLOBUCZNRFXKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-allylbenzoyl)-2-(4-chlorophenyl)morpholine, also known as ABD-CHMINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indazole-3-carboxamides and acts as a potent agonist of the cannabinoid receptors CB1 and CB2.

Mechanism of Action

4-(4-allylbenzoyl)-2-(4-chlorophenyl)morpholine acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body and play a role in a variety of physiological processes, including pain sensation, mood regulation, and immune function. By activating these receptors, this compound produces its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects. One study reported that this compound increases dopamine release in the brain, leading to its rewarding effects. Another study found that this compound causes a decrease in body temperature, indicating its potential use as a hypothermic agent.

Advantages and Limitations for Lab Experiments

4-(4-allylbenzoyl)-2-(4-chlorophenyl)morpholine has several advantages and limitations for use in lab experiments. One advantage is its potency, which allows for the use of smaller amounts of the compound in experiments. However, one limitation is its potential for abuse, which requires strict control and regulation in laboratory settings.

Future Directions

There are several future directions for research on 4-(4-allylbenzoyl)-2-(4-chlorophenyl)morpholine. One area of interest is its potential use in the treatment of addiction. Another area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to determine the long-term effects of this compound on the body and its potential for abuse.

Synthesis Methods

The synthesis of 4-(4-allylbenzoyl)-2-(4-chlorophenyl)morpholine involves the reaction of 4-chlorobenzyl chloride with 4-allylbenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with morpholine in the presence of a catalyst such as palladium on carbon to yield the final compound.

Scientific Research Applications

4-(4-allylbenzoyl)-2-(4-chlorophenyl)morpholine has been the subject of numerous scientific studies due to its potential therapeutic applications. One study reported that this compound has potent analgesic effects, making it a potential candidate for the treatment of chronic pain. Another study found that this compound has anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.

properties

IUPAC Name

[2-(4-chlorophenyl)morpholin-4-yl]-(4-prop-2-enylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-2-3-15-4-6-17(7-5-15)20(23)22-12-13-24-19(14-22)16-8-10-18(21)11-9-16/h2,4-11,19H,1,3,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOBUCZNRFXKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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